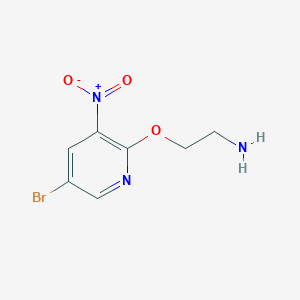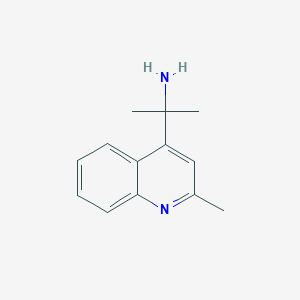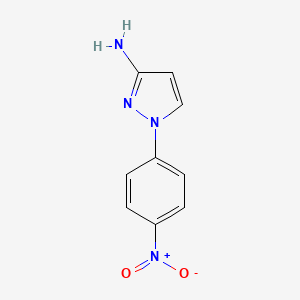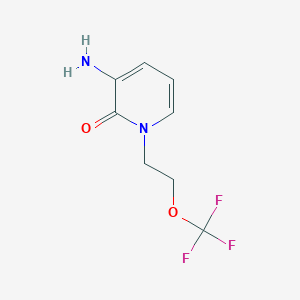
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine is a chemical compound with the molecular formula C7H8BrN3O3 It is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine typically involves the following steps:
Nitration of 2-Bromopyridine: The starting material, 2-bromopyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the pyridine ring.
Etherification: The nitrated product is then reacted with ethylene oxide in the presence of a base such as potassium carbonate to form the ether linkage, resulting in 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethanol.
Amination: Finally, the hydroxyl group of the intermediate is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiols) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 2-((3-Amino-5-bromopyridin-2-yl)oxy)ethan-1-amine.
Oxidation: 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-nitrosoamine.
Applications De Recherche Scientifique
2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((5-Chloro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Fluoro-3-nitropyridin-2-yl)oxy)ethan-1-amine
- 2-((5-Iodo-3-nitropyridin-2-yl)oxy)ethan-1-amine
Uniqueness
Compared to its analogs, 2-((5-Bromo-3-nitropyridin-2-yl)oxy)ethan-1-amine may exhibit unique reactivity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects. This can result in different biological activities and chemical reactivity profiles, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C7H8BrN3O3 |
|---|---|
Poids moléculaire |
262.06 g/mol |
Nom IUPAC |
2-(5-bromo-3-nitropyridin-2-yl)oxyethanamine |
InChI |
InChI=1S/C7H8BrN3O3/c8-5-3-6(11(12)13)7(10-4-5)14-2-1-9/h3-4H,1-2,9H2 |
Clé InChI |
OYIXMFDFKGZHDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1[N+](=O)[O-])OCCN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acrylamidospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13537457.png)


![N-[4-(diethylaminomethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B13537470.png)

![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13537477.png)



![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13537491.png)


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

